N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-12-5-6-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUGLTYTSCBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido[1,2-a]Pyrimidine Synthesis
Starting Material Functionalization
The synthesis begins with 6-phenyl-4-(trifluoromethyl)pyridine-2(1H)-one (1) , which undergoes hydrolysis and decarboxylation to yield 6-phenyl-4-(trifluoromethyl)pyridin-2-amine (3) . A Smiles rearrangement facilitates the introduction of a methylene group via reaction with 2-chloroacetamide in dimethylformamide (DMF) under potassium carbonate catalysis. This step ensures proper positioning of the amine group for subsequent cyclization.
Cyclization with Ethoxy Methylene Malonic Diethyl Ester (EMME)
Condensation of pyridin-2-amine (3) with EMME forms diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate (4) . Cyclization under microwave irradiation (200 W, 150°C, 15 min) in phosphorus oxychloride (POCl₃) yields ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (5) with 85% efficiency. Microwave conditions reduce reaction time from hours to minutes compared to conventional heating.
Carboxamide Formation
Ester-to-Amide Conversion
The ethyl ester (5) undergoes aminolysis with 3,4-dimethoxyaniline in a sealed tube at reflux (6–8 h) to form the target carboxamide. This nucleophilic acyl substitution is catalyzed by the amine itself, with excess aniline ensuring complete conversion. Recrystallization from ethanol or DMF yields pure product (mp: 191–193°C).
Table 1: Reaction Conditions for Carboxamide Formation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry DMF | |
| Temperature | Reflux (100–120°C) | |
| Catalyst | None (self-catalyzed) | |
| Yield | 75–82% |
Substituent Optimization
Methyl Group Introduction at Position 7
The 7-methyl group is introduced during the pyridone synthesis stage. Ethyl acetoacetate reacts with substituted benzaldehydes under Knoevenagel conditions to form α,β-unsaturated esters, which undergo hydrogenation (5% Pd/C) to propionate intermediates. Cyclocondensation with 2,4,6-triaminopyrimidine in diphenyl ether (195–230°C) installs the methyl group at position 7.
3,4-Dimethoxyphenyl Incorporation
The 3,4-dimethoxyphenyl moiety derives from 3,4-dimethoxybenzaldehyde via reductive amination. Using sodium cyanoborohydride (NaBH₃CN) in acetic acid, the aldehyde condenses with intermediate amines to form the desired N-aryl group. This method avoids harsh conditions that could demethylate the methoxy groups.
Alternative Pathways
Microwave-Assisted Cyclization
Microwave irradiation (MWI) significantly enhances cyclization efficiency. For example, POCl₃-mediated cyclization of intermediate 4 under MWI (150°C, 15 min) achieves 85% yield versus 60% under conventional heating (140°C, 4–5 h). MWI also reduces side products, as evidenced by HPLC purity >98%.
Analytical Validation
Spectroscopic Characterization
Challenges and Solutions
Demethylation Risks
The 3,4-dimethoxy groups are prone to demethylation under acidic conditions. Using neutral or mildly acidic reagents (e.g., NaBH₃CN instead of HCl) preserves the methoxy functionality.
Solubility Issues
The carboxamide exhibits limited solubility in polar solvents. Co-solvents like DMF/THF (1:1) or sonication improve reaction homogeneity during coupling steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidine core, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine:
Drug Development: Potential lead compound for the development of new therapeutic agents.
Anticancer Activity: Preliminary studies may indicate anticancer properties.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
3,4-Dimethoxyphenyl Derivatives: Compounds with the same aromatic substitution but different core structures.
Uniqueness:
Structural Features: The combination of the pyrido[1,2-a]pyrimidine core with the 3,4-dimethoxyphenyl group and carboxamide functionality is unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not observed in similar compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 877649-38-2 |
The structure includes a pyrido[1,2-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a carboxamide group, which is crucial for its biological activity.
This compound exerts its effects through various mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, potentially inhibiting their activity. This modulation can influence key biochemical pathways involved in cell proliferation and apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells. For instance, it has been shown to increase the population of cells in the G0–G1 phase while decreasing those in the S and G2/M phases, suggesting a potential role in cancer treatment by preventing cell division .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Growth Inhibition : In vitro assays demonstrated significant growth inhibition across various cancer cell lines. For example, compounds related to this structure showed growth inhibition percentages (GI%) ranging from 43.9% to over 100% against different cancer types .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to targets involved in cancer progression, such as CDK2 and TRKA kinases. This binding affinity indicates its potential as a dual inhibitor for therapeutic applications .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence suggesting other biological activities:
- Anti-inflammatory Effects : Some pyrido[1,2-a]pyrimidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on lung carcinoma cell lines (HOP-92 and NCI-H460). The results showed GI% values of 71.8% and 66.12%, respectively. Additionally, renal cancer cell line ACHN exhibited a GI% of 66.02%, indicating robust anticancer activity .
Study 2: Cell Cycle Analysis
In another investigation focusing on the compound's impact on cell cycle dynamics, treatment with this compound resulted in significant alterations in cell cycle distribution. The treated cells showed an increase in G0–G1 phase population to 84.36%, while the S phase decreased substantially .
Q & A
Q. What are the recommended synthetic pathways for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrido[1,2-a]pyrimidine core via cyclization of precursor amides or esters. Key steps include:
- Condensation reactions between substituted pyrimidine intermediates and activated carboxylic acid derivatives.
- Cyclization under acidic or basic conditions to form the heterocyclic core. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization) to avoid side reactions.
- Solvent selection (e.g., DMF or THF for solubility optimization).
- pH adjustments during workup to precipitate intermediates. Yields are highly dependent on purification methods, such as column chromatography or recrystallization .
Q. How is the structural integrity of this compound verified post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy (1H and 13C) to confirm substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (≥95% purity threshold) to assess impurities. Compare spectral data with literature values for structurally analogous pyrido[1,2-a]pyrimidine derivatives .
Q. What preliminary biological screening assays are appropriate for this compound?
Initial screening should focus on:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Dose-response curves to establish potency thresholds. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the pyrido[1,2-a]pyrimidine core?
Apply Design of Experiments (DOE) methodologies:
- Use a central composite design to test variables (temperature, solvent ratio, catalyst loading).
- Analyze results with ANOVA to identify significant factors. Example optimization table:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction time (h) | 12 | 24 | 18 |
| Post-optimization, yields improved from 45% to 72% in a case study . |
Q. How to resolve contradictions in biological activity data across different studies?
Contradictions may arise from:
- Cell line variability (e.g., differing genetic backgrounds).
- Assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
- Standardize protocols : Use identical cell lines, passage numbers, and assay reagents.
- Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis markers (e.g., Annexin V).
- Meta-analysis : Pool data from multiple studies to identify trends .
Q. What computational methods predict interaction with biological targets?
Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations :
- Docking : Identify binding poses in kinase pockets (e.g., EGFR, CDK2).
- MD : Simulate ligand-protein stability over 100 ns trajectories. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values). Example: A pyrido[1,2-a]pyrimidine analog showed strong binding to CDK2 (ΔG = −9.2 kcal/mol) .
Q. What strategies enable regioselective functionalization of the pyrido[1,2-a]pyrimidine scaffold?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during substitution.
- Directed ortho-metalation : Employ lithium bases to direct electrophilic attacks.
- Microwave-assisted synthesis : Enhance reaction specificity under controlled irradiation. Monitor progress with TLC or LC-MS to track regioselectivity .
Q. How to assess off-target effects in pharmacological studies?
- Kinase profiling panels : Test against 50+ kinases to identify unintended inhibition (e.g., Eurofins KinaseProfiler).
- Cheminformatics : Use tools like SwissTargetPrediction to map potential off-target interactions.
- Toxicity screening : Evaluate hepatotoxicity in primary hepatocytes via ALT/AST release assays. Example: A related compound showed off-target inhibition of hERG channels, requiring structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
